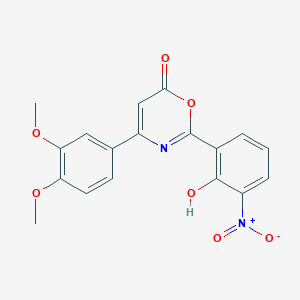![molecular formula C22H19BrN2OS B3952818 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3952818.png)
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide
Descripción general
Descripción
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as BAY 11-7085 and has been found to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival. By inhibiting this pathway, this compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in numerous cellular processes. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it useful in studies investigating the role of inflammation and cancer in disease. One limitation of using this compound is its potential toxicity, which must be taken into account when designing experiments.
Direcciones Futuras
There are numerous future directions for the use of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide in scientific research. One direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be used in studies investigating the mechanisms of cancer cell growth and proliferation, with the goal of developing new cancer treatments. Finally, further research is needed to determine the long-term safety and efficacy of this compound, particularly in human clinical trials.
Conclusion:
This compound is a chemical compound with numerous potential applications in scientific research. Its ability to inhibit the NF-κB pathway and its anti-inflammatory and anti-cancer properties make it a valuable tool in the investigation of inflammation and cancer in disease. However, its potential toxicity must be taken into account when designing experiments, and further research is needed to determine its long-term safety and efficacy.
Aplicaciones Científicas De Investigación
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide has been found to have numerous applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in studies investigating the role of inflammation in various diseases. Additionally, this compound has been found to have anti-cancer properties and has been used in studies investigating the mechanisms of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2OS/c1-14-12-19(23)13-15(2)20(14)24-22(27)25-21(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMDVGTIQMTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3952738.png)
![1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)
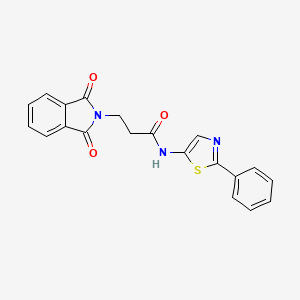

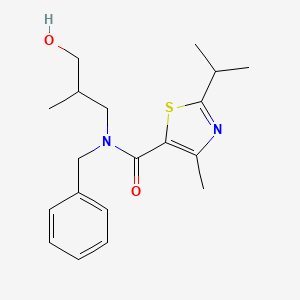

![5-methyl-2-[(4-pyridin-4-yl-1,4-diazepan-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3952773.png)
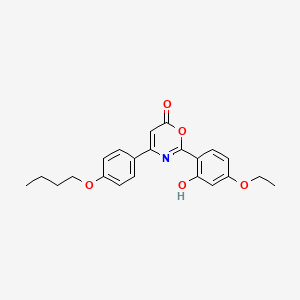
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952782.png)
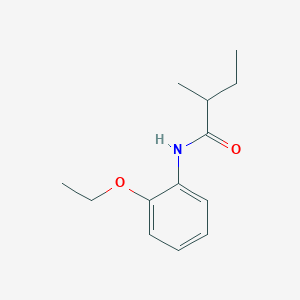
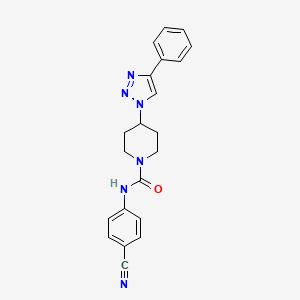
![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)
![17-(2-chlorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952836.png)
